molecular formula C12H7ClF3NO2 B5512689 N-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-carboxamide

N-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-carboxamide

Cat. No.: B5512689
M. Wt: 289.64 g/mol
InChI Key: ATKKHNQDJDJCLD-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-carboxamide is a synthetic small molecule characterized by a furan-2-carboxamide core substituted with a 2-chloro-5-(trifluoromethyl)phenyl group. This structure places it within a class of compounds explored for their potential in various pharmaceutical and agrochemical research applications. The presence of both chloro and trifluoromethyl electron-withdrawing groups on the phenyl ring can significantly influence the compound's electronic properties, lipophilicity, and its interaction with biological targets, making it a valuable scaffold in medicinal chemistry. This compound is provided exclusively for research purposes. It is intended for use in laboratory investigations only and is not approved for use in humans, animals, or for any diagnostic, therapeutic, or personal applications. Researchers are responsible for ensuring all safety protocols are followed when handling this material.

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClF3NO2/c13-8-4-3-7(12(14,15)16)6-9(8)17-11(18)10-2-1-5-19-10/h1-6H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATKKHNQDJDJCLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-carboxamide typically involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with furan-2-carboxylic acid. The reaction is carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced species .

Scientific Research Applications

Chemical Research Applications

Building Block in Organic Synthesis

N-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-carboxamide serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various reactions, including:

  • Suzuki-Miyaura Coupling : This reaction allows for the formation of carbon-carbon bonds, making it a critical step in synthesizing complex organic compounds.
  • Substitution Reactions : The compound can undergo nucleophilic substitutions, where the chlorine and trifluoromethyl groups can be replaced with other functional groups, enhancing its utility in creating derivatives with tailored properties.

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits promising biological activities:

  • Antimicrobial Activity : Studies have evaluated its efficacy against various microbial strains, suggesting potential applications in developing new antimicrobial agents.
  • Anticancer Properties : The compound has been investigated for its ability to inhibit cancer cell proliferation, particularly in prostate cancer models. Its structural features may enhance its binding affinity to cancer-related targets .

Pharmaceutical Applications

Drug Development Intermediate

This compound is being explored as an intermediate in drug development:

  • Pharmaceutical Formulations : Its unique chemical structure allows for modifications that could lead to novel therapeutic agents targeting specific diseases, including hormone-dependent cancers.
  • Receptor Modulation : The compound has shown potential as a selective androgen receptor modulator (SARM), which could be beneficial in treating conditions like prostate cancer .

Industrial Applications

Material Science

In industrial applications, this compound is being researched for its utility in developing new materials:

  • Polymers and Coatings : Its chemical properties make it suitable for creating materials with specific characteristics, such as enhanced thermal stability or unique optical properties .

Case Study 1: Anticancer Activity Evaluation

A study investigated the anticancer effects of this compound on prostate cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as a lead compound for further development.

Case Study 2: Synthesis and Characterization

Research focusing on the synthesis of derivatives of this compound demonstrated successful modifications that improved biological activity against targeted receptors. The study employed various synthetic routes, including the Suzuki-Miyaura coupling method, highlighting its versatility as a synthetic precursor .

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Biological Activity Key Findings
N-[3,5-bis(trifluoromethyl)phenyl]-5-nitrofuran-2-carboxamide (22n) 3,5-bis(CF₃), 5-NO₂ Trypanocidal Synthesized via coupling of 5-nitrofuran-2-carboxylic acid with 3,5-bis(trifluoromethyl)aniline; characterized by IR, NMR, and MS .
N-(4-methoxy-3-(trifluoromethyl)phenyl)-5-nitrofuran-2-carboxamide (22o) 4-OCH₃, 3-CF₃, 5-NO₂ Trypanocidal Lower lipophilicity due to methoxy group; reduced activity compared to 22n .
N-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide Naphthalene core, 3-OH Antimicrobial MIC 10 µM against M. tuberculosis; synergistic effects with ciprofloxacin .
5-Nitro-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide 3-CF₃, 5-NO₂ Not specified Structural similarity but lacks chloro substituent; nitro group may enhance electrophilicity .
N-(3-Chloro-4-methylphenyl)-5-(2-chlorophenyl)furan-2-carboxamide Dual Cl substituents Not specified Increased steric hindrance may reduce target binding efficiency .

Key Observations:

Electron-Withdrawing Groups : The trifluoromethyl group enhances activity by improving membrane permeability and target affinity. For example, N-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-carboxamide outperforms methoxy-substituted analogues (e.g., 22o) in MRSA inhibition due to greater lipophilicity .

Nitro vs. Hydroxyl Groups: Nitro-substituted derivatives (e.g., 22n) exhibit trypanocidal activity, while hydroxylated naphthalene carboxamides show broader antimicrobial effects .

Chloro Substituent Positioning : The 2-chloro-5-CF₃ configuration in the target compound optimizes steric and electronic interactions with bacterial enzymes, unlike 3-chloro isomers .

Table 2: Antimicrobial Activity Comparison

Compound MIC (µM) Against MRSA MIC (µM) Against M. tuberculosis Synergistic Partners
This compound 0.16–0.68 Not tested None reported
N-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide 0.68 10 Ciprofloxacin
Rifampicin (Control) 0.03 0.1–2.0 N/A
  • MRSA Activity : The target compound’s MIC range (0.16–0.68 µM) is superior to many analogues but less potent than rifampicin (0.03 µM) .
  • Synergy : The hydroxylated naphthalene derivative shows synergy with ciprofloxacin, suggesting divergent mechanisms of action compared to the target compound .

Biological Activity

N-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-carboxamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound features a furan ring and a phenyl group substituted with both chlorine and trifluoromethyl groups. Its molecular formula is C12_{12}H8_{8}ClF3_3N2_2O, with a molecular weight of approximately 292.65 g/mol. The presence of electron-withdrawing groups such as trifluoromethyl is known to enhance the compound's reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the furan ring through cyclization reactions.
  • Substitution reactions to introduce the chloro and trifluoromethyl groups.
  • Amidation to form the final carboxamide structure.

These reactions can be optimized for industrial production using continuous flow reactors, which enhance yield and purity.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activities. For instance, derivatives with similar structures have shown potent cytotoxicity against various cancer cell lines, including HCT-116 and PC-3. The mechanism of action is believed to involve the inhibition of NF-κB signaling pathways, which are crucial for cancer cell survival and proliferation .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research indicates that related compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential applications in treating inflammatory diseases . The presence of the trifluoromethyl group may enhance solubility and bioavailability, further improving therapeutic efficacy.

Antimicrobial Activity

Preliminary studies have explored the antimicrobial potential of this compound. It has been noted that structurally similar compounds possess activity against various microbial strains, although specific data on this compound's efficacy remains limited .

Study 1: Anticancer Activity

A study conducted on a series of furan derivatives showed that compounds with similar structural motifs to this compound exhibited IC50_{50} values ranging from 0.1 to 10 µM against different cancer cell lines. The most active compounds were those containing multiple electron-withdrawing groups, enhancing their cytotoxic effects .

Study 2: Inflammation Models

In an experimental model of inflammation, a related compound demonstrated a significant reduction in paw swelling and inflammatory markers when administered at doses comparable to established anti-inflammatory drugs like indomethacin . This suggests that this compound could be a promising candidate for further development in inflammatory disease treatment.

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological Activity
N-(5-Chloro-2-methoxyphenyl)-5-(2-(trifluoromethyl)phenyl)furan-2-carboxamideFuran ring, chloro and trifluoromethyl substitutionsSignificant anticancer activity
N-(2-Chlorophenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamideSimilar furan structureModerate anticancer activity
N-(5-Chloro-2-methoxyphenyl)-3-(5-(4-chlorophenyl)furan-2-yl)acrylamideMultiple chlorinated phenylsVariable biological activity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-carboxamide, and how can reaction conditions be optimized for high yield and purity?

  • Methodological Answer : Synthesis typically involves coupling 2-chloro-5-(trifluoromethyl)aniline with furan-2-carbonyl chloride under anhydrous conditions. Key steps include:

  • Reagent Selection : Use of bases like triethylamine or pyridine to neutralize HCl byproducts.
  • Solvent Optimization : Dichloromethane (DCM) or tetrahydrofuran (THF) for solubility and reactivity.
  • Temperature Control : Reactions performed at 0–5°C to minimize side reactions.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodological Answer :

  • X-ray Crystallography : Single-crystal diffraction using SHELX software for refinement (e.g., SHELXL for small-molecule structures) .
  • Spectroscopic Techniques :
  • NMR : 1H^1H and 13C^{13}C NMR to verify substituent positions (e.g., trifluoromethyl group at δ 120–125 ppm in 19F^{19}F NMR).
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]+^+ ~ 346.04 g/mol) .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data for analogs of this compound?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Analysis : Compare analogs with systematic substitutions (e.g., methoxy vs. chloro groups). Example:
Substituent PositionBioactivity (IC50_{50})Target Protein Binding Affinity (ΔG, kcal/mol)
2-Cl, 5-CF3_31.2 µM (Anticancer)-8.9 (Kinase X)
2-OCH3_3, 5-CF3_33.8 µM-6.5 (Kinase X)
  • Mechanistic Validation : Use molecular docking (AutoDock Vina) and MD simulations to assess binding stability .

Q. How can computational methods predict the pharmacokinetic properties of this compound?

  • Methodological Answer :

  • ADMET Prediction : Tools like SwissADME or pkCSM to evaluate:
  • Lipophilicity : LogP ~ 3.2 (optimal for blood-brain barrier penetration).
  • Metabolic Stability : CYP450 inhibition risk (CYP3A4 > 50% at 10 µM).
  • Solubility Enhancement : Co-crystallization with cyclodextrins or PEG-based formulations to improve aqueous solubility (<10 µg/mL in pure water) .

Q. What experimental designs are suitable for elucidating the anti-inflammatory mechanism of this compound?

  • Methodological Answer :

  • In Vitro Assays :
  • NF-κB Inhibition : Luciferase reporter assay in HEK293T cells (dose-dependent response).
  • Cytokine Profiling : ELISA for TNF-α and IL-6 suppression in LPS-stimulated macrophages.
  • In Vivo Models : Carrageenan-induced paw edema in rodents (ED50_{50} determination) .

Data Contradiction and Validation

Q. How to address discrepancies in reported antimicrobial vs. anticancer activities of structurally similar compounds?

  • Methodological Answer :

  • Target-Specific Profiling : Use kinase/phosphatase inhibition panels (e.g., Eurofins KinaseProfiler) to identify off-target effects.
  • Microbiological Assays : Minimum inhibitory concentration (MIC) testing against Gram-positive (S. aureus) vs. Gram-negative (E. coli) strains.
  • Structural Analysis : Compare electron-withdrawing groups (e.g., CF3_3) to correlate with membrane permeability vs. enzyme inhibition .

Structural and Functional Insights

Q. What role does the trifluoromethyl group play in modulating biological activity?

  • Methodological Answer :

  • Electron Effects : CF3_3 enhances metabolic stability by resisting oxidative degradation.
  • Hydrophobic Interactions : Molecular dynamics show increased binding affinity to hydrophobic pockets (e.g., COX-2 active site).
  • Comparative Studies : Replace CF3_3 with CH3_3 or Cl to assess activity loss (e.g., 10-fold reduction in COX-2 inhibition) .

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